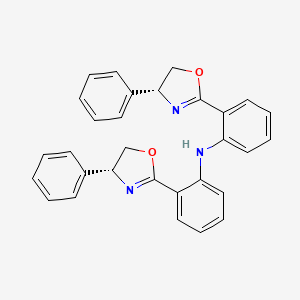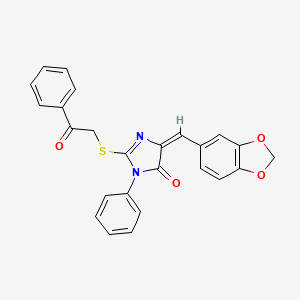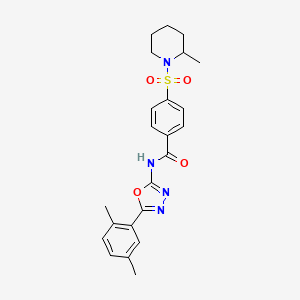
Bis(2-((R)-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[Iminobis(1,2-phenylene)]bis[(4R)-4alpha-phenyl-2-oxazoline] is a complex organic compound with the molecular formula C30H25N3O2. This compound is known for its unique structure, which includes two oxazoline rings and a phenylene bridge. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Iminobis(1,2-phenylene)]bis[(4R)-4alpha-phenyl-2-oxazoline] typically involves the reaction of 1,2-phenylenediamine with 4-phenyl-2-oxazoline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2’-[Iminobis(1,2-phenylene)]bis[(4R)-4alpha-phenyl-2-oxazoline] can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxazoline rings are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazoles, while reduction can produce amines.
Scientific Research Applications
2,2’-[Iminobis(1,2-phenylene)]bis[(4R)-4alpha-phenyl-2-oxazoline] has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2,2’-[Iminobis(1,2-phenylene)]bis[(4R)-4alpha-phenyl-2-oxazoline] involves its interaction with specific molecular targets. The oxazoline rings can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. The phenylene bridge provides structural rigidity, enhancing the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
2,2’-[Iminobis(1,2-phenylene)]bis(4-isopropyl-4,5-dihydrooxazole): This compound has similar structural features but with isopropyl groups instead of phenyl groups.
N,N’-[1,2-phenylene]bis(2-((2-oxopropyl)selanyl)benzamide): This compound contains selenium atoms and has different functional groups.
Uniqueness
2,2’-[Iminobis(1,2-phenylene)]bis[(4R)-4alpha-phenyl-2-oxazoline] is unique due to its specific combination of oxazoline rings and phenylene bridge, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes with metal ions makes it particularly valuable in catalysis and coordination chemistry.
Properties
IUPAC Name |
2-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-N-[2-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25N3O2/c1-3-11-21(12-4-1)27-19-34-29(32-27)23-15-7-9-17-25(23)31-26-18-10-8-16-24(26)30-33-28(20-35-30)22-13-5-2-6-14-22/h1-18,27-28,31H,19-20H2/t27-,28-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJWYGLETUBABU-NSOVKSMOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=CC=CC=C2NC3=CC=CC=C3C4=NC(CO4)C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N=C(O1)C2=CC=CC=C2NC3=CC=CC=C3C4=N[C@@H](CO4)C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2453293.png)

![N-(2-ethylphenyl)-2-{[6-(2-methoxyphenyl)-7-oxo-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2453295.png)
![2-[(4-Bromobenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2453296.png)

![5-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-1,2-oxazole](/img/structure/B2453299.png)
![N-[(2,5-dimethylfuran-3-yl)methyl]-2-ethoxynaphthalene-1-carboxamide](/img/structure/B2453303.png)
![6-(3-phenylpropyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2453306.png)
![N1-allyl-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2453309.png)

![2-[(2-fluorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B2453312.png)
![7-(3-(benzo[d]thiazol-2-ylthio)-2-methylpropyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2453313.png)

